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4-Fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B098866
CAS No.: 18645-89-1
M. Wt: 150.15 g/mol
InChI Key: DPTKIOOAVCOXBE-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Core in Medicinal Chemistry and Organic Synthesis

The benzimidazole nucleus is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact readily with various biopolymers and enzymes in the body. researchgate.net This has led to the development of a wide array of drugs with a broad spectrum of therapeutic applications. Molecules incorporating the benzimidazole scaffold have demonstrated potent activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive effects. nih.gov

The versatility of the benzimidazole core is also evident in its widespread use in organic synthesis. The presence of two nitrogen atoms provides multiple reaction sites for substitutions and modifications, making it an excellent framework for creating libraries of compounds for drug discovery and material science. longdom.org The synthesis of 2-substituted benzimidazoles, in particular, is a well-established and flexible process, often involving the condensation of o-phenylenediamines with various carboxylic acids or their derivatives. longdom.org This adaptability makes the benzimidazole scaffold an indispensable tool for chemists aiming to develop novel molecules with specific biological targets.

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives


Pharmacological ActivityTherapeutic Target/MechanismExamples of Benzimidazole-based Drugs
AnticancerTubulin polymerization inhibition, Kinase inhibitionNocodazole, Veliparib
AntiviralInhibition of viral replicationEnviradine, Maribavir
AntifungalDisruption of fungal cell structureBenomyl, Carbendazim
Anti-inflammatoryInhibition of enzymes like COXBilastine, Mizolastine
Proton Pump InhibitorsInhibition of H+/K+-ATPaseOmeprazole, Lansoprazole

Overview of Fluorinated Benzimidazoles in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. ethernet.edu.et When applied to the benzimidazole scaffold, fluorination can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to significant changes in the molecule's electronic distribution, pKa, and binding interactions with target proteins. cambridgemedchemconsulting.comsci-hub.se

One of the key advantages of fluorination is the improvement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the drug's half-life and bioavailability. cambridgemedchemconsulting.com Furthermore, introducing fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its biological target. nih.gov Strategic placement of fluorine atoms on the benzimidazole ring can block sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile. nih.gov Research has shown that fluoro-substituted benzimidazoles often exhibit enhanced or novel biological activities compared to their non-fluorinated counterparts, demonstrating improved potency in areas such as antimicrobial and antihypertensive applications. sci-hub.senih.gov

Table 2: Effects of Fluorination on Drug Properties


PropertyEffect of Fluorine SubstitutionRationale
Metabolic StabilityGenerally IncreasedThe high strength of the C-F bond resists enzymatic cleavage.
LipophilicityIncreasedFluorine is lipophilic, which can enhance membrane permeability.
Binding AffinityCan be IncreasedFluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.
pKaModifiedThe strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups.

Historical Context and Evolution of 4-Fluoro-2-methyl-1H-benzo[d]imidazole Research Focus

While a detailed historical timeline for the specific compound this compound is not extensively documented in seminal, early publications, the evolution of its research focus can be understood as a logical progression in medicinal chemistry. The investigation into this molecule stems from the confluence of two established research streams: the consistent success of 2-substituted benzimidazoles and the strategic use of fluorine in drug design.

The 2-methylbenzimidazole (B154957) core is a fundamental and frequently explored structure. nih.gov Its simple alkyl substitution at the 2-position serves as a foundational element in many bioactive compounds, providing a stable and synthetically accessible starting point for further modification. longdom.org

The decision to introduce a fluorine atom onto the benzimidazole ring reflects a more recent and sophisticated approach in drug discovery. Structure-activity relationship (SAR) studies have extensively shown that substitutions on the benzene (B151609) portion of the benzimidazole nucleus, particularly at the C5 and C6 positions, significantly influence biological activity. nih.gov The exploration of substitution at the C4 position, as seen in this compound, represents a deliberate effort to investigate less conventional substitution patterns to achieve novel pharmacological profiles or improved drug-like properties. The rationale for placing the fluorine at the 4-position is to modulate the electronic environment and steric properties of the benzimidazole core in a unique way, potentially altering its binding interactions with biological targets and enhancing its metabolic stability. nih.govnih.gov Therefore, the research focus on this compound evolved from a systematic exploration of chemical space, combining a reliable pharmacophore (2-methylbenzimidazole) with a proven strategy for property enhancement (fluorination) to create new chemical entities with therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B098866 4-Fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 18645-89-1

Properties

IUPAC Name

4-fluoro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKIOOAVCOXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18645-89-1
Record name 4-fluoro-2-methyl-1H-1,3-benzodiazole
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Chemical Modifications and Structural Diversification of the 4 Fluoro 2 Methyl 1h Benzo D Imidazole Scaffold

Halogenation Strategies for Enhanced Bioactivity

Halogenation is a widely employed strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. On the 4-fluoro-2-methyl-1H-benzo[d]imidazole scaffold, the introduction of additional halogen atoms has been a key area of investigation.

A notable modification of the this compound scaffold is the introduction of a bromine atom at the C-6 position. This substitution results in the formation of 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole and its N-substituted derivatives. The resulting compound, particularly 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is a crucial intermediate in the synthesis of several pharmaceutical compounds. chemicalbook.comquinoline-thiophene.com Its significance is highlighted by its role as a key building block in the preparation of Abemaciclib, a kinase inhibitor used in cancer therapy. chemicalbook.com

The synthesis of this brominated derivative can be achieved through various routes. One common method involves the cyclization of a substituted acetamidine, specifically (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine, in the presence of a strong base like potassium tert-butoxide. chemicalbook.com Another synthetic approach utilizes 5-bromo-7-fluoro-2-methyl-1H-benzimidazole and acetone. chemicalbook.com These synthetic pathways underscore the accessibility of this key intermediate for further drug development.

Table 1: Physicochemical Properties of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

PropertyValue
CAS Number 1231930-33-8
Molecular Formula C₁₁H₁₂BrFN₂
Molecular Weight 271.13 g/mol
Appearance Pale yellow to off-white solid

Data sourced from multiple references. chemicalbook.comchemicalbook.comnih.gov

Beyond bromine, other halogens like chlorine and additional fluorine atoms have been incorporated into the benzimidazole (B57391) structure to explore their impact on bioactivity. Research into new fluoro-benzimidazole derivatives has led to the synthesis of compounds with various halogenated phenyl groups attached to the core. nih.gov For instance, derivatives such as 2-(4-chlorophenyl)- and 2-(2-chlorophenyl)-5-fluoro-1H-benzo[d]imidazole have been synthesized and studied. nih.gov

Furthermore, complex structures involving chloro and fluoro substitutions on heteroaryl rings linked to the benzimidazole core have been developed. An example is 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, which combines the core scaffold with a di-halogenated pyrimidine (B1678525) ring. bldpharm.comnih.gov These explorations highlight the versatility of halogenation in creating a diverse library of compounds for biological screening.

Alkyl and Cycloalkyl Substitutions at N-1

The N-1 position of the imidazole (B134444) ring is a critical site for modification, as substituents at this position can significantly influence the molecule's conformation, solubility, and interaction with biological targets. nih.govresearchgate.net

The isopropyl group is a common substituent at the N-1 position of the this compound scaffold. Its presence is integral to the structure of key pharmaceutical intermediates like 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole and 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. chemicalbook.compharmaffiliates.combldpharm.com The branched nature of the isopropyl group can provide steric bulk, which may influence the molecule's orientation when binding to a target protein. This can lead to enhanced selectivity and potency. The synthesis of N-1 isopropyl derivatives often involves the reaction of the parent benzimidazole with an isopropyl-containing reagent, such as acetone, in a reductive amination process. chemicalbook.com

While the isopropyl group is prevalent, other alkyl and cycloalkyl groups are also utilized to modulate the properties of benzimidazole derivatives. Structure-activity relationship studies have consistently shown that the N-1 position is crucial for pharmacological effects. nih.govresearchgate.net The introduction of different alkyl groups, such as benzyl (B1604629) groups, has been shown to increase chemotherapeutic activity in related benzimidazole compounds like clemizole. nih.gov

Aryl and Heteroaryl Linkages to the Benzimidazole Core

Attaching aryl and heteroaryl moieties to the benzimidazole core is a powerful strategy for expanding the chemical space and introducing new interaction points for biological targets. These groups can be linked at various positions, most commonly at the C-2 or C-6 positions.

Research has demonstrated the potential of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators of GABA-A receptors. nih.govacs.org In these compounds, the fluorophenyl group at the C-2 position plays a critical role in molecular recognition and metabolic stability. nih.govacs.org

Furthermore, more complex heteroaryl systems can be attached to the core. The compound 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole serves as an example where a substituted pyrimidinyl ring is linked to the C-6 position of the benzimidazole scaffold. bldpharm.comnih.gov This linkage creates a highly functionalized molecule with potential for multiple points of interaction with biological macromolecules. The synthesis of such derivatives often involves cross-coupling reactions to form the bond between the benzimidazole core and the (hetero)aryl ring. The introduction of these larger ring systems significantly alters the molecule's topology and electronic distribution, leading to novel biological activities.

Table 2: Examples of Modified this compound Derivatives

Compound NameModification TypePosition(s) of Modification
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleHalogenation, N-AlkylationC-6, N-1
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleHeteroaryl Linkage, Halogenation, N-AlkylationC-6, N-1
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleAryl LinkageC-2

Pyrimidine Ring Annulation and Functionalization (e.g., Chlorinated Pyrimidine)

The fusion or attachment of a pyrimidine ring to the benzimidazole scaffold is a key strategy for creating novel molecular architectures with diverse biological activities. This can be achieved through either ring annulation, creating a fused polycyclic system, or by direct attachment of a pyrimidine moiety.

One synthetic approach involves a multi-step process starting from o-phenylenediamine (B120857) to first form the benzimidazole core. This core can then be arylated with a functionalized pyrimidine, such as 4-chloro-2-(methylthio)pyrimidine. Subsequent oxidation can yield a reactive intermediate like 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole, which is amenable to further coupling reactions. nih.gov Another strategy involves the reaction of 2-aminobenzimidazole (B67599) with β-ketoesters or their equivalents, which can lead to the formation of benzo acs.orgnih.govimidazo[1,2-a]pyrimidine systems under catalytic conditions. rsc.org These reactions create a rigid, planar system where the electronic properties of the benzimidazole and pyrimidine rings are merged.

Table 1: Examples of Pyrimidine-Functionalized Benzimidazoles
Compound NameSynthetic ApproachKey Features
6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleAttachment of a pre-functionalized pyrimidine ring to the benzimidazole scaffold.Contains a chlorinated and fluorinated pyrimidine moiety enhancing its potential as a pharmacophore. quinoline-thiophene.com
Benzo acs.orgnih.govimidazo[1,2-a]pyrimidinesAnnulation reaction involving 2-aminobenzimidazole and β-dicarbonyl compounds.Fused heterocyclic system with a planar structure. rsc.orgnih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine DerivativesArylation of the benzimidazole nitrogen with a substituted pyrimidine ring.Features a flexible linkage between the two heterocyclic rings. nih.gov

Phenyl Ring Attachment and Fluorination Patterns

Attaching a phenyl ring to the benzimidazole scaffold, particularly at the 2-position, is a common modification. The orientation and substitution pattern of this phenyl ring are critical determinants of biological activity. Fluorine atoms are frequently incorporated into the phenyl ring to improve metabolic stability and bioavailability without significantly altering the molecule's shape. acs.orgnih.gov

The synthesis of 2-phenyl-benzimidazoles often involves the condensation of an o-phenylenediamine with a substituted benzoic acid or benzaldehyde. nih.gov For example, 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole can be synthesized catalytically, demonstrating a versatile method for creating such structures. jchr.org

Single-site fluorination, as seen in 2-(4-fluorophenyl)-1H-benzo[d]imidazole, is a strategic choice to block metabolic oxidation, which often occurs at the para-position of a phenyl ring. acs.orgnih.gov This substitution can enhance metabolic stability, a desirable trait for drug candidates. acs.orgnih.gov Researchers have synthesized and studied various fluorinated benzimidazole derivatives, exploring different patterns of substitution on the appended phenyl ring to optimize their biological profiles. nih.gov For instance, compounds like 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-fluorobenzylidene)]benzohydrazide and its 2,4-difluoro-benzylidene analog showcase the incorporation of multiple fluorine atoms. nih.gov

Table 2: Phenyl-Substituted and Fluorinated Benzimidazole Derivatives
Compound NamePosition of Phenyl RingFluorination PatternNoted Property/Application
2-(4-Fluorophenyl)-1H-benzo[d]imidazole2-positionSingle fluorine at the 4-position of the phenyl ringEnhanced metabolic stability. acs.orgnih.gov
1-Benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole2-position (phenyl), 1-position (benzyl)Fluorine on the benzimidazole coreInvestigated for sensor and antimicrobial properties. jchr.org
4-[5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(2-fluorobenzylidene)]benzohydrazide2-positionFluorine on both the benzimidazole core and the benzylidene ringSynthesized as potential intestinal antiseptic drug candidates. nih.gov

Incorporation of Other Heterocyclic Moieties (e.g., Thiazolidinones, Furan)

Beyond pyrimidine and phenyl rings, other heterocyclic moieties can be incorporated into the benzimidazole structure to access novel chemical space and biological activities. Furan (B31954) and thiazolidinone rings are notable examples.

Furan Derivatives: The furan ring can be introduced, typically at the 2-position of the benzimidazole core. The synthesis can be achieved through the condensation of an o-phenylenediamine with a furan-containing carboxylic acid or aldehyde. arkat-usa.org An example is 4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole. bldpharm.com Further complexity can be added, as in (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, where the furan is linked via a vinyl group. smolecule.com Benzimidazole and furan-containing compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties. smolecule.com

Thiazolidinone Derivatives: Thiazolidin-4-ones are a class of heterocycles known for a wide spectrum of biological activities. nih.gov Their incorporation into a benzimidazole scaffold can lead to hybrid molecules with potentially enhanced or novel therapeutic properties. The synthesis generally involves a multi-step sequence. First, a benzimidazole amine derivative is prepared. This amine is then reacted with an aldehyde to form a Schiff base (imine). The final step is the cyclocondensation of the imine with a mercaptoacetic acid to construct the thiazolidin-4-one ring. researchgate.net This modular synthesis allows for diversification at multiple points, including the substituents on the benzimidazole core and the aryl group originating from the aldehyde. researchgate.net

Introduction of Carboxylate and Amine Functionalities

The introduction of carboxylate and amine functionalities onto the this compound scaffold is a pivotal strategy for creating derivatives with improved pharmacokinetic properties and for providing synthetic handles for further elaboration.

Esterification for Pharmaceutical Building Blocks

The carboxylate group, often in the form of an ester, is a valuable functional group in medicinal chemistry. Ester derivatives can act as prodrugs or as key intermediates for the synthesis of more complex molecules. Esterification can be performed on a carboxylic acid-bearing benzimidazole. For example, the synthesis of ethyl 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate involves building the benzimidazole ring with the carboxylate group already in place on one of the precursors. google.com

Another common route is the Phillips-Hill condensation of a substituted o-phenylenediamine with an α-keto ester or a dicarboxylic acid monoester. For instance, reacting 4-fluoro-1,2-phenylenediamine with a suitable benzoic acid derivative can yield a compound like Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate. nih.gov This ester can then be converted to a hydrazide, which serves as a versatile building block for creating a library of hydrazone derivatives. nih.gov Similarly, starting with materials like 4-fluoro-3-nitrobenzoic acid, one can synthesize ethyl esters which are then elaborated into the final benzimidazole structure. analis.com.my

Amino Group Introduction and Derivatization

The introduction of an amino group provides a site for forming amides, sulfonamides, or other functionalities, significantly expanding the structural diversity and potential biological interactions of the parent scaffold. A common method for introducing an amino group is through the reduction of a nitro group. For instance, a precursor like N-methyl-2-fluoro-4-nitrobenzamide can be hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to cleanly afford 4-amino-2-fluoro-N-methyl-benzamide. researchgate.net This approach is efficient and environmentally friendly. researchgate.net

Once the amino group is in place, it can be readily derivatized. For example, 4-(1H-benzo[d]imidazol-2-yl)aniline can be reacted with maleic anhydride (B1165640) to form an amic acid, which can then be cyclized or further modified. ijrpc.com Acylation is another common derivatization, where the amino group is converted to an amide. The reaction of 2-aminobenzimidazole derivatives with acid chlorides or carboxylic acids yields N-acylated products, such as N-(1H-benzimidazol-2-yl)acetamide. ekb.eg These derivatizations are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov

Table 3: Functionalized Benzimidazole Derivatives
Compound TypeExample Compound NameSynthetic Precursor/Method
Ester DerivativeMethyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoateCondensation of 4-fluoro-1,2-phenylenediamine with methyl 4-carboxybenzoate. nih.gov
Ester DerivativeEthyl 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylateMulti-step synthesis involving cyclization to form the benzimidazole ring. google.com
Amino Derivative4-Amino-2-fluoro-N-methyl-benzamideHydrogenation of N-methyl-2-fluoro-4-nitrobenzamide using a Pd/C catalyst. researchgate.net
Amide DerivativeN-(1H-benzimidazol-2-yl)acetamideAcylation of 2-aminobenzimidazole. ekb.eg
Amic Acid Derivative4-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acidReaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride. ijrpc.com

Structure Activity Relationship Sar Studies of 4 Fluoro 2 Methyl 1h Benzo D Imidazole Derivatives

Influence of Fluorine Atom Position on Biological Activity

The incorporation of fluorine into the benzimidazole (B57391) scaffold is a widely used strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic properties. The position of the fluorine atom on the benzene (B151609) portion of the benzimidazole ring system is a critical determinant of its ultimate effect. While SAR studies for the specific 4-fluoro isomer are a key focus, understanding the influence of fluorine at other positions (e.g., C-5, C-6, C-7) provides a broader context for its role.

Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic distribution of the aromatic system, influencing pKa and hydrogen bonding capabilities. This can modulate interactions with biological targets. For instance, in studies of 2-(fluorophenyl)-1H-benzimidazole derivatives as antiproliferative agents, it was observed that ortho- and para-fluoro substituted compounds on the C-2 phenyl ring were generally more active than their meta-fluoro counterparts researchgate.net. While this pertains to a phenyl substituent, it underscores the sensitivity of biological activity to the fluorine atom's placement.

The position of fluorine on the benzimidazole ring itself can affect how the molecule sits within a receptor's binding pocket. For example, a fluorine atom at the C-6 position in certain benzisoxazole derivatives has been shown to be favorable for biological activity tandfonline.com. The precise impact of the 4-fluoro substitution in 4-Fluoro-2-methyl-1H-benzo[d]imidazole depends on the specific target, but it is positioned to influence the hydrogen-bonding environment around the N-1 and N-3 atoms of the imidazole (B134444) ring, which are often crucial for receptor recognition.

Effects of Alkyl and Cycloalkyl Substituents at N-1 on Receptor Binding and Efficacy

The N-1 position of the benzimidazole ring is a common site for substitution, providing a vector for chemists to modulate physicochemical properties such as solubility, lipophilicity, and receptor engagement. The introduction of various alkyl and cycloalkyl groups at this position can have significant consequences for biological activity.

Studies on related benzimidazole scaffolds have shown that even small alkyl groups can enhance potency. For instance, a 1-methyl-1H-benzo[d]imidazol-2-amine derivative demonstrated a significant enhancement of activity as a PqsR inhibitor compared to the N-unsubstituted analog. In other contexts, larger and more complex groups are favored. The discovery of a potent EP4 receptor antagonist featured a cyclopropylmethyl group at the N-1 position, highlighting the utility of cycloalkyl substituents researchgate.net. These groups can provide an optimal balance of lipophilicity and conformational constraint, potentially locking the molecule into a more favorable binding pose.

The general trend observed is that the N-1 substituent can occupy a specific sub-pocket in a target receptor. The size, shape, and nature of this substituent must be complementary to the pocket to enhance binding affinity. Both simple alkyl chains (e.g., methyl, ethyl) and cyclic systems (e.g., cyclopropyl, cyclohexyl) have proven effective, with the optimal choice being highly dependent on the target protein's topology nih.gov.

Table 1: Effect of N-1 Substituents on Biological Activity in Benzimidazole Derivatives This table is illustrative, drawing from findings on various benzimidazole scaffolds to show general trends.

N-1 SubstituentObserved Effect on Activity/BindingPotential Rationale
-H (unsubstituted)Baseline activity; may act as H-bond donor.Serves as a common reference point.
-CH₃ (Methyl)Often enhances potency.Fills small hydrophobic pockets; blocks metabolic N-dealkylation.
-CH₂-Phenyl (Benzyl)Tolerated; can provide additional π-stacking interactions.Explores larger hydrophobic regions of the binding site.
-CH₂-CyclopropylCan significantly increase potency.Provides conformational rigidity and favorable lipophilic interactions.

Impact of Substituents on the Benzene Ring (e.g., C-6 Halogenation, Carboxylation)

Modification of the benzene portion of the benzimidazole core, particularly at the C-5 and C-6 positions, is a cornerstone of SAR exploration nih.gov. These positions are often solvent-exposed or directed toward specific regions of a binding site, making them prime candidates for substitution to improve potency, selectivity, and pharmacokinetics.

Halogenation: The introduction of halogens like chlorine or bromine at the C-5 and C-6 positions can significantly increase biological activity. For example, 5,6-dichlorobenzimidazole derivatives have been investigated as potent kinase inhibitors. The chlorine atoms enhance the hydrophobicity of the benzimidazole ring, promoting favorable interactions within the hydrophobic allosteric back pocket of kinases like BRAF nih.gov. Similarly, 5(6)-bromo-benzimidazole derivatives have been designed as inhibitors of E. coli DNA Gyrase B, where the bromine atom serves as a key interaction point or a synthetic handle for further modification mdpi.com.

Carboxylation and Other Groups: The addition of polar groups, such as a carboxylic acid, can also be highly beneficial. A 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid was identified as a potent and orally bioavailable EP4 receptor antagonist researchgate.net. The carboxylate group often acts as a key hydrogen bond acceptor or forms salt bridges with basic residues (e.g., arginine, lysine) in the target protein, anchoring the ligand in the active site. Furthermore, sulfonyl-containing groups at the C-5 position have been shown to impart significant antibacterial activity researchgate.net.

Role of C-2 Methyl Group and its Modifications in Molecular Recognition

The substituent at the C-2 position of the benzimidazole ring plays a pivotal role in molecular recognition, as it projects directly into the binding site of many target proteins. While the parent compound of interest features a methyl group, modifications to this group have been a fruitful area of SAR studies.

Replacing the hydrogen atoms of the C-2 methyl group with fluorine to create a trifluoromethyl (-CF₃) group can have profound effects. In one study, a benzimidazole derivative with a C-2 trifluoromethyl group displayed significantly enhanced antibacterial activity compared to its methyl-substituted counterpart researchgate.net. The highly electron-withdrawing nature of the -CF₃ group can alter the electronics of the imidazole ring and introduce new, favorable interactions (e.g., dipole-dipole, orthogonal multipolar C–F···C=O interactions) with the protein target.

Conversely, removing the C-2 methyl group entirely can negatively impact activity. In a series of GABA-A receptor modulators based on a 2-phenyl-1H-benzo[d]imidazole scaffold, the deprivation of a methyl group (in that case, on the benzene ring) was found to influence molecular interaction, indicating the importance of appropriately placed small alkyl groups for optimal binding nih.gov. The C-2 methyl group itself is believed to contribute to binding by occupying a small, hydrophobic pocket, and its modification allows for the probing of the size and electronic requirements of this pocket.

Table 2: Influence of C-2 Substituent Modification on Antibacterial Activity Data derived from a study on 5-halogenomethylsulfonyl-benzimidazole derivatives.

Compound SeriesC-2 SubstituentAntibacterial Activity Profile
Benzimidazole Derivative A -CH₃ (Methyl)Moderate activity.
Benzimidazole Derivative B -CF₃ (Trifluoromethyl)Displayed significant antibacterial activities, higher against certain strains. researchgate.net

Conformational Analysis and Steric Effects in SAR Elucidation

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. The substituents on the this compound scaffold can impose significant steric constraints that dictate the molecule's preferred conformation and, consequently, its biological activity.

Steric hindrance can play a decisive role. For example, the introduction of a bulky substituent near a key interacting group can prevent the molecule from adopting the necessary binding pose. This concept is illustrated in related heterocyclic systems where the substitution pattern dictates planarity. Conformational analysis of 2-substituted benzaldehydes showed that a 2-fluoro substituent allows the molecule to remain planar, whereas a bulkier 2-trifluoromethyl group on a related ketone forces the side chain into an orthogonal conformation rsc.org. This highlights how a substituent, influenced by the 4-fluoro group in the main scaffold, could restrict rotation and favor a specific dihedral angle relative to the benzimidazole core.

Molecular modeling and X-ray crystallography of benzimidazole derivatives often show that the core ring structure binds in specific pockets, such as the hydrophobic back pocket of kinases nih.gov. The substituents on the ring must be of an appropriate size and in the correct orientation to fit within the pocket and avoid steric clashes with amino acid residues. The 4-fluoro substituent, being relatively small, is not expected to cause significant steric hindrance itself but will influence the electronic properties and potentially the preferred conformation of adjacent or N-1 substituents, thereby fine-tuning the molecule's fit and interaction with its target.

Pharmacological and Biological Activities of 4 Fluoro 2 Methyl 1h Benzo D Imidazole Derivatives

Anticancer Activities

Benzimidazole (B57391) derivatives have been extensively investigated for their potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis. nih.govfrontiersin.org The introduction of fluorine and methyl groups to the benzimidazole core can significantly influence the anticancer potency and selectivity of these compounds. nih.govacgpubs.org

Inhibition of Kinases (e.g., CDK4/6 Inhibitors)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Consequently, CDK inhibitors have emerged as a promising class of anticancer drugs. While direct studies on 4-Fluoro-2-methyl-1H-benzo[d]imidazole derivatives as CDK4/6 inhibitors are not extensively documented, research on related fluorinated benzimidazole structures highlights their potential in this area. For instance, the substitution of a pyrimidine (B1678525) and benzimidazole ring with fluorine has been shown to improve the specificity and pharmacokinetic properties of selective CDK4/6 inhibitors. nih.gov This suggests that the 4-fluoro substitution on the benzimidazole ring could be a favorable feature in the design of potent and selective CDK4/6 inhibitors.

Microtubule Targeting Agents

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer therapies. nih.gov Several benzimidazole derivatives have been identified as microtubule-targeting agents. A notable example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a compound that shares structural similarities with the this compound scaffold. MBIC has been demonstrated to act as a potent microtubule targeting agent, inducing mitotic arrest and apoptosis in cancer cells. nih.govnih.govnih.gov It exhibits greater toxicity towards cancer cells compared to normal cells. nih.govnih.gov The anticancer activity of MBIC is attributed to its ability to interfere with tubulin polymerization. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Benzimidazole derivatives have been explored as PARP inhibitors. frontiersin.org Specifically, 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as a scaffold for potent PARP inhibitors. The discovery of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent PARP inhibitor that has entered clinical trials, underscores the potential of the benzimidazole core in this therapeutic area. acs.org While direct evidence for PARP inhibition by this compound is limited, the established activity of related benzimidazole structures suggests this as a plausible area for future investigation.

Cytotoxicity against Specific Cancer Cell Lines

The cytotoxic effects of fluoro-substituted benzimidazole derivatives have been evaluated against a variety of cancer cell lines. Studies have shown that the presence and position of the fluorine atom, as well as other substituents on the benzimidazole ring, significantly influence the antiproliferative activity. acgpubs.org For example, a series of 2-(fluorophenyl)-1H-benzimidazole derivatives demonstrated significant in vitro antiproliferative activity. acgpubs.org

In one study, 5-methyl substituted benzimidazole derivatives bearing an ortho-fluoro substitution on a phenyl ring at the 2-position (a close analog) displayed promising antiproliferative activity against A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver) cancer cell lines. acgpubs.org Another related compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown significant cytotoxicity against breast cancer cell lines, including MCF-7, T47D, MDA-MB-468, and MDA-MB-231. nih.govnih.gov

CompoundCancer Cell LineActivity (IC50)Reference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73 ± 0.0 µM nih.govnih.gov
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)T47D (Breast)1.3 ± 0.1 µM nih.gov
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-468 (Breast)12.0 ± 0.3 µM nih.gov
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231 (Breast)20.4 ± 0.2 µM nih.govnih.gov
2-(2-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleA549 (Lung)0.354 µM acgpubs.org
2-(2-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleA498 (Kidney)0.354 µM acgpubs.org
2-(2-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleHeLa (Cervical)0.354 µM acgpubs.org
2-(2-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleA375 (Melanoma)0.177 µM acgpubs.org
2-(2-fluorophenyl)-5-methyl-1H-benzo[d]imidazoleHepG2 (Liver)0.177 µM acgpubs.org

In Vitro and In Vivo Efficacy Studies in Oncological Models

While in vitro studies provide valuable initial data, in vivo studies are crucial for determining the therapeutic potential of a compound. For the structurally related compound MBIC, in vivo studies have demonstrated its antitumor activity. Administration of MBIC in nude mice inoculated with MDA-MB-231 breast cancer cells resulted in a significant reduction in tumor volume without signs of severe toxicity. nih.gov This highlights the potential of fluorinated benzimidazole derivatives in preclinical cancer models. Further in vivo studies are necessary to evaluate the efficacy of this compound derivatives.

Neuropharmacological Modulation

Beyond their anticancer properties, benzimidazole derivatives have also been investigated for their effects on the central nervous system. A key area of interest is their ability to modulate the activity of neurotransmitter receptors.

Research has identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govnih.gov These compounds have shown improved metabolic stability and a reduced potential for hepatotoxicity compared to other GABA-A receptor modulators. nih.govnih.gov The study highlighted that placing a methyl group at the 6-position of the 1H-benzo[d]imidazole scaffold was favorable for interaction with the GABA-A receptor. nih.gov Specifically, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole was identified as a suitable scaffold that directs molecular recognition with the GABA-A receptor. nih.gov These findings suggest that derivatives of this compound could also possess neuropharmacological activity, potentially acting as modulators of the GABA-A receptor, which is a key target for drugs treating anxiety, insomnia, and other neurological disorders.

Compound ClassTargetActivityReference
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivativesGABA-A ReceptorPositive Allosteric Modulator (PAM) nih.govnih.gov
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazoleGABA-A ReceptorSuitable scaffold for molecular recognition nih.gov

GABA-A Receptor Positive Allosteric Modulation

Derivatives of this compound have been identified as a promising class of positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govnih.govacs.org These compounds enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. wikipedia.org By binding to an allosteric site on the receptor, these modulators increase the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability. wikipedia.org

Research has shown that certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives act as effective PAMs, enhancing GABA-induced ion currents. nih.gov This allosteric modulatory property is a key characteristic of compounds that can have sedative and anxiolytic effects. wikipedia.org The benzimidazole scaffold is considered a bioisostere of the imidazo[1,2-a]pyridine motif, which is known to interact with the GABA-A receptor. nih.govacs.org This structural similarity has prompted the exploration of benzimidazoles as novel GABA-A receptor PAMs. nih.govacs.org

Studies have identified specific lead molecules, such as 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, that demonstrate significant PAM activity. nih.gov Electrophysiological studies have confirmed that these novel scaffolds are effective in potentiating GABA-induced currents, confirming their allosteric modulatory properties. nih.gov The development of these compounds is driven by the need for new chemical entities that can modulate the GABA-A receptor with improved metabolic stability and reduced potential for hepatotoxicity compared to existing modulators. nih.govnih.gov

Allosteric Recognition Site Interactions (e.g., α1/γ2 interface)

The specific site of action for these this compound derivatives is the allosteric recognition site on the GABA-A receptor, particularly at the interface between the α1 and γ2 subunits. nih.govacs.org This is the same binding site utilized by benzodiazepines. wikipedia.org Molecular docking studies have been instrumental in elucidating the structural features necessary for molecular recognition at this interface. nih.gov

The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been shown to mimic the stereo-electronic properties of the imidazo[1,2-a]pyridine scaffold, which governs molecular recognition with the GABA-A receptor at the α1/γ2 interface. nih.govacs.org The positioning of substituents on the benzimidazole ring is crucial for this interaction. For instance, placing a methyl group at the 6-position of the 1H-benzo[d]imidazole scaffold helps to navigate the molecule to the appropriate region of the allosteric recognition site. nih.govacs.org Conversely, a methyl group at the 5-position can create steric hindrance, abolishing the interaction with the receptor. nih.govacs.org

The interaction at the α1/γ2 interface is a key focus of research, as modulation of the α1β2γ2 GABA-A receptor subpopulation, which is highly expressed in the basal ganglia, is a novel pharmacological strategy for various neurological dysfunctions. nih.govnih.gov The identification of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, which shows a preference for this interface, provides a valuable chemical template for the development of new therapeutic agents. nih.govnih.govacs.org

Potential in Neurological Disorders Research

The ability of this compound derivatives to act as PAMs of the α1β2γ2 GABA-A receptor subtype opens up avenues for research into their therapeutic potential for a variety of neurological disorders. nih.govnih.gov The modulation of this specific receptor subpopulation, which is concentrated in the basal ganglia, is a conceptually novel approach to addressing conditions related to the dysfunction of this brain region. nih.govnih.gov The basal ganglia are crucial for orchestrating motor functions, and their dysregulation is implicated in several neurological diseases. nih.gov

While the current chemical space of molecules that can modulate the α1/γ2 interface is limited, the discovery of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as metabolically stable PAMs represents a significant advancement. nih.govnih.gov These compounds provide a foundation for the generation of new lead structures to investigate pathologies related to basal ganglia dysfunction. nih.gov The development of multifunctional molecules based on imidazole (B134444) and benzimidazole scaffolds is an active area of research for neurodegenerative diseases.

Antimicrobial and Antifungal Properties

Antibacterial Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. The presence of a fluorine atom on the benzimidazole ring system is often associated with enhanced antimicrobial properties. acgpubs.org

In one study, a series of fluoro-benzimidazole derivatives were synthesized and tested against various pathogenic microorganisms. The compound 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide showed particularly high inhibitory activity against gastrointestinal pathogens such as Escherichia coli and Salmonella typhimurium, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 0.98 µg/mL. nih.gov

Another study investigating fluorinated benzimidazole derivatives found that 2-(m-fluorophenyl)-benzimidazole derivatives exhibited good activity against Bacillus subtilis with a MIC value of 7.81 µg/mL. acgpubs.org Compound 18 from this study, which has a fluorine atom in the meta-position of the phenyl ring side chain, also displayed high activity against Gram-negative bacteria with a MIC of 31.25 µg/mL. acgpubs.org

The following table summarizes the antibacterial efficacy of selected fluoro-benzimidazole derivatives from various studies.

Compound/DerivativeBacterial StrainMIC (µg/mL)
4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazideEscherichia coli O157:H70.49-0.98
Escherichia coli ATCC 87390.49-0.98
Escherichia coli ATCC 352180.49-0.98
Salmonella typhimurium ATCC 133110.49-0.98
2-(m-fluorophenyl)-benzimidazole derivative 14Bacillus subtilis7.81
2-(m-fluorophenyl)-benzimidazole derivative 18Bacillus subtilis7.81
Gram-negative bacteria31.25

Antifungal Efficacy against Pathogenic Strains

In addition to their antibacterial properties, fluoro-benzimidazole derivatives have also been evaluated for their antifungal activity against pathogenic fungal strains. The search for new antifungal agents is critical due to the rise of drug-resistant fungal infections. nih.gov

Research has shown that fluoro-substituted benzimidazole compounds possess good antifungal properties. acgpubs.org Structure-activity relationship (SAR) studies have suggested that the presence of a methyl group at the 5-position of the benzimidazole ring can be beneficial for significant antifungal activity against Candida parapsilosis. acgpubs.org

A study on a series of benzimidazole derivatives with a fluoro-benzene moiety demonstrated their effectiveness against fungal strains. acgpubs.org While specific MIC values for this compound were not detailed, the general class of fluorinated benzimidazoles showed promise. For example, some pyrimidine-clubbed benzimidazole derivatives have been shown to be effective against fungal strains. mdpi.com

The antifungal activity of selected benzimidazole derivatives is presented in the table below.

Compound/DerivativeFungal StrainActivity
5-methyl substituted benzimidazole derivativesCandida parapsilosisSignificant antifungal activity
Pyrimidine-clubbed benzimidazole derivative 29Fungal strainsEffective
Pyrimidine-clubbed benzimidazole derivative 33Fungal strainsEffective

Evaluation against Drug-Resistant Microorganisms

A significant challenge in antimicrobial therapy is the emergence of drug-resistant microorganisms. Consequently, there is a pressing need to develop new compounds that are effective against these resistant strains. Fluoro-benzimidazole derivatives have been investigated for their potential to combat such pathogens.

One study synthesized nineteen new fluoro-benzimidazole derivatives and tested them against a panel of pathogenic microorganisms that included resistant strains. nih.gov While the specific resistant strains were not all enumerated in the abstract, the study's focus was on discovering novel intestinal antiseptic drug candidates, implying a need for efficacy against common and potentially resistant gut flora.

Furthermore, research into pyrimidine-clubbed benzimidazole derivatives as potential dihydrofolate reductase (DHFR) inhibitors has shown that some of these compounds are effective against all bacterial and fungal strains tested, suggesting a broad spectrum of activity that could be valuable in overcoming resistance. mdpi.com The development of compounds with novel mechanisms of action, such as DHFR inhibition, is a key strategy in the fight against antibiotic resistance.

Antiviral Activities

The benzimidazole scaffold is a core component of numerous compounds investigated for their therapeutic properties, including significant antiviral potential. scispace.commdpi.com Derivatives of benzimidazole have demonstrated a wide spectrum of activity against various DNA and RNA viruses. scispace.com

Specific Viral Targets and Mechanisms

Research has identified several benzimidazole derivatives with activity against specific viral pathogens. Notably, some of the earliest recognized antiviral activities were against influenza viruses. More recent studies have expanded the scope to include a variety of other viruses.

For instance, certain substituted benzimidazole derivatives have shown high activity against Cytomegalovirus (CMV) and Varicella-zoster virus (VZV). scispace.com The commercially available drug Maribavir is a benzimidazole derivative used for its activity against CMV. scispace.com Other derivatives have been identified as potent inhibitors of Coxsackievirus B3 (CVB3). scispace.com

In the context of emerging viruses, benzimidazole derivatives have been explored as potential inhibitors of the Lassa virus (LASV). These compounds, such as derivatives of LHF-535 and ST-193, function as entry inhibitors by targeting the viral glycoprotein complex (GPC). nih.gov Another mechanism of action involves the inhibition of viral enzymes essential for replication. For example, certain 1,2,3-triazole glycosides incorporating a benzimidazole core have been shown to target and inhibit the neuraminidase of influenza A viruses. nih.gov

In Vitro Antiviral Screening Assays

The evaluation of the antiviral efficacy of benzimidazole derivatives is conducted through various established in vitro assays. A common method involves the use of cell cultures, such as HeLa (human cervical carcinoma) and GMK (green monkey kidney) cell lines, to assess the ability of a compound to inhibit virus-induced cytopathic effects (CPE). scispace.com

For viruses that are difficult to culture or require high-containment facilities, like the Lassa virus, surrogate assays are employed. One such method is the use of a LASV pseudovirus model. In this system, a safe, replication-deficient virus is engineered to express the LASV glycoprotein and a reporter gene, such as firefly luciferase. The antiviral activity of test compounds is then measured by the reduction in reporter gene expression. nih.gov Surface Plasmon Resonance (SPR) is another technique used to analyze the direct binding activity of compounds to viral proteins, such as the GP2 protein of the Lassa virus. nih.gov

Compound ClassVirus TargetAssay MethodKey Findings
Substituted BenzimidazolesCytomegalovirus (CMV), Varicella-zoster virus (VZV)Cell-based assaysPotent antiviral activity observed. scispace.com
Benzimidazole DerivativesCoxsackievirus B3 (CVB3)Cell-based assaysHigh potential with low IC50 values. scispace.com
LHF-535/ST-193 DerivativesLassa Virus (LASV)LASV pseudovirus with luciferase reporter, SPRAct as entry inhibitors by binding to GP2 protein. nih.gov
1,2,3-Triazole Glycosides with Benzimidazole CoreInfluenza A (H5N1, H1N1)Neuraminidase inhibition assayHigh in vitro activity against wild-type and resistant strains. nih.gov

Anti-inflammatory and Analgesic Effects (e.g., COX-2 Inhibition, P2X3 Receptor Antagonism)

Benzimidazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. mdpi.com The mechanisms underlying these effects are diverse and include the modulation of key targets in pain and inflammation pathways.

One of the primary mechanisms for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed at sites of inflammation. rsc.org While many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, research into novel heterocyclic compounds, including benzimidazoles, aims to develop more selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. rsc.orgnih.gov

Another significant target for analgesia is the P2X3 receptor, an ATP-gated ion channel found in primary afferent neurons involved in pain signaling. nih.gov Antagonism of P2X3 receptors is a promising strategy for treating neuropathic pain and chronic cough. nih.gov Research has led to the discovery of benzimidazole-4,7-dione analogues as a new class of P2X3 receptor antagonists. nih.gov Structure-activity relationship studies on these compounds, including the introduction of fluoro-aniline groups, have been performed to optimize their antagonistic activity. nih.gov Furthermore, 5-methyl-1H-benzo[d]imidazole derivatives have been identified as potent and selective P2X3 receptor antagonists. ekb.eg

Compound ClassTargetBiological EffectKey Findings
2-Methylaminobenzimidazole DerivativesNot specifiedAnalgesic, Anti-inflammatoryPotent activity in acetic acid-induced writhing and carrageenan-induced paw edema models. mdpi.com
Benzimidazole-4,7-dione DerivativesP2X3 ReceptorAnalgesic (Antinociceptive)Discovered as a novel chemical entity for P2X3 receptor antagonism. nih.gov
5-Methyl-1H-benzo[d]imidazole DerivativesP2X3 ReceptorAnalgesic (Antinociceptive)Potent antagonists with high selectivity over P2X2/3R. ekb.eg

Other Reported Biological Activities (e.g., Anti-diabetic, Anti-malarial, Anti-ulcer)

Beyond their antiviral and anti-inflammatory effects, the versatile benzimidazole scaffold has been incorporated into molecules with a range of other important biological activities.

Anti-diabetic Activity: Several benzimidazole derivatives have been synthesized and evaluated for their potential to treat diabetes mellitus. nih.govnih.gov Studies in streptozotocin-induced diabetic rat models have shown that some new derivatives can improve biochemical markers and exhibit antioxidant properties. nih.gov The mechanisms of action for the anti-diabetic effects of benzimidazoles can include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPAR).

Anti-malarial Activity: Malaria remains a significant global health issue, and the search for new antimalarial agents is ongoing. nih.govnih.gov Benzimidazole derivatives have emerged as a promising class of compounds with antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Structure-activity relationship studies have indicated that modifications to the benzimidazole core can lead to compounds with potent activity against both chloroquine-sensitive and resistant strains of the parasite. nih.gov

Anti-ulcer Activity: A number of clinically significant anti-ulcer agents are based on the benzimidazole structure. These drugs primarily act as proton pump inhibitors. A prominent class is the 2-[[(substituted-pyridyl)methyl]sulfinyl]-1H-benzimidazoles, which includes the well-known drug lansoprazole. ias.ac.in These compounds have demonstrated potent anti-secretory and anti-ulcer activities, often exceeding the efficacy of older drugs like omeprazole. ias.ac.in Research in this area continues, with the synthesis of novel derivatives, such as those linked to a quinazolinone moiety, showing promising results in preclinical models of gastric ulcers. researchgate.net

ActivityCompound Class / ExampleMechanism / ModelKey Findings
Anti-diabetic Novel Benzimidazole DerivativesStreptozotocin-induced diabetic ratsAmeliorated biochemical parameters and enhanced antioxidant enzymes. nih.gov
Albendazole, LansoprazoleExperimental Type 2 Diabetic RatsPotential to be combined with other antidiabetic drugs.
Anti-malarial 2-Arylcarbamido-BZ DerivativesP. falciparum HB3 strainHigh nanomolar activity against chloroquine-sensitive strains. nih.govnih.gov
Anti-ulcer 2-[[(4-Fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles (e.g., Lansoprazole)Proton Pump InhibitionSuperior anti-secretory and anti-ulcer potency compared to omeprazole. ias.ac.in
Quinazolinone-linked BenzimidazolesPylorus ligation, aspirin, and ethanol-induced ulcer modelsSome compounds showed higher activity than omeprazole. researchgate.net

Mechanistic Insights into the Biological Action of 4 Fluoro 2 Methyl 1h Benzo D Imidazole Derivatives

Molecular Targets and Signaling Pathways

The biological activity of 4-fluoro-2-methyl-1H-benzo[d]imidazole derivatives is dictated by their interaction with specific molecular targets, which in turn modulates critical signaling pathways. The benzimidazole (B57391) core serves as a versatile scaffold for designing molecules that can bind with high affinity and selectivity to proteins such as kinases, receptors, and enzymes.

Kinase Binding and ATP Competitive Inhibition

Protein kinases are a major class of molecular targets for benzimidazole derivatives in the context of cancer therapy. nih.gov These enzymes play a crucial role in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. nih.gov Many kinase inhibitors function by competing with ATP for its binding site on the enzyme. nih.gov The benzimidazole structure is a key component in the design of such ATP-competitive inhibitors. nih.gov

Research has demonstrated the efficacy of various benzimidazole-based compounds as potent kinase inhibitors. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were designed as V600EBRAF inhibitors, a kinase implicated in melanoma. nih.gov Similarly, novel hybrids of benzimidazole and benzylidenebenzohydrazide have been identified as multi-kinase inhibitors, showing significant activity against key kinases like EGFR, HER2, and CDK2. semanticscholar.org Studies on other benzimidazole derivatives have also confirmed their ability to significantly inhibit EGFR kinase. semanticscholar.orgnih.gov

Table 1: Kinase Inhibitory Activity of Benzimidazole Derivatives
CompoundTarget KinaseInhibitory Activity (IC50)Reference
Compound 12lV600EBRAF0.49 µM nih.gov
Compound 12iV600EBRAF0.53 µM nih.gov
Compound 12eV600EBRAF0.62 µM nih.gov
Compound 10EGFR0.33 µM semanticscholar.orgnih.gov
Compound 13EGFR0.38 µM semanticscholar.orgnih.gov
Compound 6hEGFR, HER2, CDK2, AURKCPotent Inhibition semanticscholar.org
Compound 6iEGFR, HER2, CDK2, mTORPotent Inhibition semanticscholar.org

Receptor Binding and Allosteric Modulation

Beyond direct enzyme inhibition, benzimidazole derivatives can modulate the function of receptors. A notable example is the interaction of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor. nih.govnih.gov These compounds act as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the primary agonist binding site, enhancing the effect of the natural ligand, GABA. nih.govnih.govacs.org

Studies have shown that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold can mimic the properties of other known GABA-A receptor modulators and governs molecular recognition at the α1/γ2 interface of the receptor. nih.govacs.org This allosteric modulation offers a nuanced pharmacological strategy for addressing neurological dysfunctions. nih.govnih.gov Specific derivatives, such as those based on 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, have been identified as promising lead structures for the development of novel PAMs of the GABA-A receptor. nih.govacs.org

Enzyme Inhibition (e.g., PARP-1, COX-2)

The benzimidazole scaffold is integral to the design of inhibitors for various enzymes beyond kinases. Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA damage repair, is a significant target for cancer therapy. bohrium.com Several novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been developed as potent PARP-1 inhibitors. bohrium.comnih.gov Structural studies reveal that the benzimidazole core binds to the nicotinamide (B372718) (NI) site of PARP-1. bohrium.com The inclusion of a fluorine atom, for instance at the 6-position of the benzimidazole ring, has been found to be favorable for binding affinity. bohrium.com

Another enzyme target for benzimidazole derivatives is Fatty Acid Synthase (FASN), a metabolic oncoprotein overexpressed in many cancers. mdpi.com Additionally, derivatives have been designed to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to Alzheimer's disease. rsc.org Early research also explored the binding affinity of 2-methyl-1H-benzo[d]imidazole against cyclooxygenase (COX) enzymes. researchgate.net

Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives
CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Compound 14pPARP-10.023 µM nih.govresearchgate.net
Compound 6bPARP-18.65 nM researchgate.net
CTL-1FASN2.5 µM mdpi.com
CTL-7FASN3.0 µM mdpi.com
Compound 3317β-HSD101.65 µM rsc.org

Interaction with Cellular Structures (e.g., Microtubules)

Certain fluorinated benzimidazole derivatives function as Microtubule Targeting Agents (MTAs). nih.gov Microtubules are dynamic cytoskeletal structures essential for cell division, particularly the formation of the mitotic spindle. MTAs disrupt microtubule polymerization dynamics, which interferes with mitotic progression. nih.gov

For example, Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a potential MTA that disrupts microtubule polymerization. nih.gov This action preferentially affects rapidly dividing cancer cells, which are more susceptible to agents that interfere with mitosis. nih.gov Other benzimidazole derivatives, such as nocodazole, are well-known for their ability to destabilize microtubules and induce mitotic arrest. nih.govresearchgate.net

Cell Cycle Regulation and Apoptosis Induction

The interaction of benzimidazole derivatives with their molecular targets often culminates in the disruption of the cell cycle and the induction of apoptosis (programmed cell death), which are key mechanisms for their anticancer effects.

Mitotic Arrest and Cell Cycle Progression Disruption

By interfering with microtubule dynamics, MTA benzimidazoles can induce a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest. nih.gov The compound MBIC, for example, causes mitotic arrest, and further investigation into the underlying molecular mechanism points to the modulation of proteins that regulate the G2-M transition, such as Cdk1 and cyclin B1. nih.gov

The disruption of the cell cycle and induction of apoptosis are often intertwined. Derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.govjksus.org This is frequently characterized by changes in the expression levels of key regulatory proteins. A common finding is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, which increases the Bax/Bcl-2 ratio and promotes cell death. semanticscholar.orgnih.govjksus.org The activation of executioner caspases, such as caspase-3, is another hallmark of apoptosis induction by these compounds. semanticscholar.orgnih.govnih.gov

Table 3: Effects of Benzimidazole Derivatives on Cell Cycle and Apoptosis
Compound/Derivative ClassEffect on Cell CycleEffect on Apoptotic MarkersReference
MBICMitotic Arrest (G2/M)Induces caspase-dependent apoptosis nih.gov
CTL-1 and CTL-7S-Phase ArrestInduces apoptosis mdpi.com
Compound 6iCell Cycle ArrestUpregulation of Caspase-3 and Bax; Downregulation of Bcl-2 semanticscholar.org
Benzimidazole-based 1,3,4-oxadiazolesSuppresses cell cycle progressionInduces apoptosis semanticscholar.orgnih.gov
Benzimidazole salt (Compound 3)Not specifiedInduces intrinsic and extrinsic apoptosis; Increases Bax/Bcl-2 ratio jksus.org

Induction of Programmed Cell Death Pathways

Derivatives of this compound have been shown to exert their biological effects, particularly in the context of cancer, by inducing programmed cell death through various intricate molecular pathways. Research into fluorinated benzimidazoles suggests these compounds can trigger apoptosis, a form of programmed cell death, by disrupting the homeostasis of intracellular ions, such as chloride anions rsc.org. This disruption can initiate a cascade of events leading to cell demise.

More specific mechanisms have been elucidated for certain fluorinated benzimidazole derivatives. For instance, compounds like flubendazole (B1672859) have been found to induce cell cycle arrest at the G2/M phase. nih.gov. This arrest is mediated through the P53/P21/cyclin B1 pathway, which effectively prevents cancer cells from progressing through mitosis and leads to cell death nih.govresearchgate.net. In addition to apoptosis, some benzimidazoles can induce pyroptosis, an inflammatory form of programmed cell death, through the NF-κB/NLRP3/GSDMD pathway nih.govresearchgate.net.

Another fluorinated derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been reported to stimulate mitochondria-dependent intrinsic apoptotic cell death nih.gov. This pathway involves the mitochondria releasing pro-apoptotic factors that activate caspases, the executive enzymes of apoptosis nih.gov. Studies on breast cancer cell lines treated with MBIC showed a significant increase in both early and late apoptotic cell populations, confirming its role in inducing this form of cell death nih.gov. The pro-apoptotic action of benzimidazole derivatives is often associated with the transactivation of the bax gene, a key pro-apoptotic protein, which further supports the involvement of the mitochondrial pathway nih.gov. In renal cell carcinoma, certain derivatives have been found to induce apoptosis by inhibiting the interaction between transglutaminase 2 (TG2) and the tumor suppressor protein p53, leading to p53 stabilization and subsequent cell death nih.gov.

Compound/ClassCell TypeMechanism of Programmed Cell DeathKey Molecular Pathway(s) Involved
Fluorinated bisbenzimidazolesCancer cellsApoptosisDisruption of chloride anion homeostasis rsc.org
FlubendazoleGlioblastoma cells (U87, U251)Apoptosis & PyroptosisG2/M cell cycle arrest via P53/P21/cyclin B1 pathway; NF-κB/NLRP3/GSDMD pathway nih.govresearchgate.net
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Breast cancer cells (MCF-7, MDA-MB-231)ApoptosisMitochondria-caspase-dependent intrinsic pathway nih.govnih.gov
1H-benzo[d]imidazole-4,7-dione derivativesRenal cell carcinomaApoptosisStabilization of p53 by inhibiting its binding to Transglutaminase 2 nih.gov

Membrane Permeability and Cellular Uptake Mechanisms

The cellular uptake and efficacy of a compound are critically dependent on its ability to cross the cell membrane. The incorporation of fluorine into the benzimidazole scaffold, as seen in this compound, is a key strategy used to enhance membrane permeability. Fluorine is highly electronegative and its substitution for hydrogen can increase the lipophilicity of a molecule nih.govresearchgate.net. Increased lipophilicity generally improves a compound's ability to partition into the lipid bilayer of the cell membrane, thereby facilitating passive diffusion into the cell nih.gov.

This principle is supported by observations that the replacement of a C-H bond with a C-F bond is believed to improve the membrane permeability of a compound nih.gov. For example, the inclusion of a fluorine atom in the structure of ciprofloxacin, a fluoroquinolone antibiotic, was shown to enhance cell penetration, contributing to its potent antibacterial activity nih.govresearchgate.net. Therefore, the fluorine atom at the 4-position of the benzimidazole ring is expected to favorably influence the lipophilicity and membrane permeability of this compound and its derivatives, enhancing their cellular uptake and bioavailability researchgate.netnih.gov.

Metabolic Transformations and Biotransformation Pathways

While specific metabolic studies on this compound are not extensively detailed in the available literature, insights can be drawn from related fluorinated benzimidazole structures. The primary routes of biotransformation for such aromatic heterocyclic compounds typically involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes.

For the benzimidazole core, metabolic transformations are likely to occur on the aromatic rings, leading to the formation of stable hydroxylated metabolites nih.govacs.org. This is a common detoxification pathway for many xenobiotics. Hydroxylation at the C2-methyl group is also a possibility. It has been suggested for similar scaffolds, like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, that hydroxylation of the imidazole (B134444) ring itself is less likely, as it could lead to the formation of an unstable hemiaminal, resulting in degradation of the molecule nih.govacs.org. Other potential biotransformations could include N-oxidation of the imidazole nitrogen atoms, a known metabolic pathway for nitrogen-containing heterocyclic compounds researchgate.net. The precise identification of metabolites for this compound would require specific in vitro and in vivo studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).

The effectiveness of this strategy has been demonstrated for various benzimidazole derivatives. Studies have shown that single-site fluorination can lead to compounds with significantly improved metabolic stability when tested with human liver microsomes nih.gov. In one notable example involving a series of piperidine-based 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitors, the substitution of a fluorine atom resulted in a 5-fold increase in the half-life in mouse liver microsomes compared to the non-fluorinated analog nih.govresearchgate.net. This highlights the profound impact of fluorination on retarding metabolic breakdown. Consequently, the fluorine atom in this compound is anticipated to confer enhanced metabolic robustness, making the molecule a more durable and effective scaffold for therapeutic development nih.govacs.orgnih.gov.

Compound Class / StrategyObserved Effect on Metabolic StabilityRationale
Fluorination of Benzimidazole DerivativesIncreased metabolic stability nih.govacs.orgThe high strength of the C-F bond blocks metabolism at the site of fluorination researchgate.net.
Fluorinated 11β-HSD1 InhibitorsUp to 5-fold increase in mouse liver microsome half-life compared to non-fluorinated analog nih.govresearchgate.netFluorine substitution prevents metabolic oxidation by CYP enzymes.
2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffoldIdentified as metabolically robust nih.govnih.govFluorine on the phenyl ring enhances stability without negatively impacting receptor interaction.

Applications and Future Perspectives of 4 Fluoro 2 Methyl 1h Benzo D Imidazole in Drug Discovery and Beyond

Role as Key Synthetic Intermediates in Pharmaceutical Manufacturing (e.g., Abemaciclib)

One of the most significant applications of the 4-fluoro-2-methyl-1H-benzo[d]imidazole framework is its role as a foundational component in the synthesis of complex pharmaceutical agents. This scaffold is integral to a key intermediate used in the manufacturing of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) approved for the treatment of certain types of breast cancer.

The specific intermediate, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, contains the core structure of the title compound, further substituted with bromine and an isopropyl group. chemicalbook.comchemicalbook.com This intermediate is crucial for building the final molecular structure of Abemaciclib. The synthesis of this key intermediate is a multi-step process, often starting from precursors like (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine and involving a cyclization reaction to form the benzimidazole (B57391) ring. chemicalbook.comgoogle.com The presence of the this compound core within this vital building block underscores its importance in the scalable production of modern targeted cancer therapies.

Lead Compound Identification and Optimization in Drug Discovery Programs

The fluorinated benzimidazole scaffold is a promising starting point for identifying and optimizing new drug candidates. While research on this compound itself is specific, extensive studies on closely related analogues highlight the scaffold's potential in hit-to-lead campaigns.

For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which share the core fluorinated aromatic system, were identified as positive allosteric modulators of the GABA-A receptor, representing a potential new class of therapeutics for neurological disorders. nih.govacs.org In these studies, the benzimidazole scaffold was systematically modified to improve metabolic stability and target affinity. The fluorine atom was strategically placed to prevent metabolic degradation, a common challenge in drug development. nih.govacs.org

Similarly, other substituted 2-(fluorophenyl)-1H-benzimidazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. acgpubs.orgresearchgate.net In one study, a derivative with a para-fluoro substitution on the phenyl ring proved to be the most potent agent against several cancer cell lines, including HeLa and HepG2, with IC50 values as low as 0.188 µM. acgpubs.org These examples showcase a clear strategy where a fluorinated benzimidazole core serves as a lead structure that is then optimized through structure-activity relationship (SAR) studies to enhance potency and selectivity. nih.govacs.org

Table 1: Antiproliferative Activity of a Representative Fluorinated Benzimidazole Derivative (ORT14)

Cell Line IC50 (µM)
A549 (Lung Carcinoma) 0.377
A498 (Kidney Carcinoma) 0.377
A375 (Melanoma) 0.377
HeLa (Cervical Cancer) 0.188
HepG2 (Liver Cancer) 0.188
HEK293 (Normal Cells) 9.424

Data sourced from a study on 2-(fluorophenyl)-benzimidazole derivatives, demonstrating the scaffold's potential. acgpubs.org

Development of Next-Generation Therapeutics Based on the this compound Scaffold

The unique chemical properties of the this compound scaffold make it an attractive foundation for developing next-generation therapeutics. The inclusion of fluorine can lead to enhanced biological activity, improved metabolic stability, and better bioavailability compared to non-fluorinated analogues. researchgate.net

Research into related benzimidazole structures provides a roadmap for future development. For example, derivatives of 2-phenyl-1H-benzo[d]imidazole have been designed as inhibitors of 17β-HSD10, an enzyme implicated in Alzheimer's disease. rsc.org This suggests that the this compound scaffold could be similarly explored for neurodegenerative diseases. Furthermore, the development of highly potent PARP (Poly(ADP-Ribose) Polymerase) inhibitors for cancer therapy has been successful using a phenyl-substituted benzimidazole carboxamide core. One such inhibitor, A-966492, demonstrated excellent enzyme potency and oral bioavailability. acs.org These successes suggest that applying similar design strategies to the this compound scaffold could yield novel therapeutics with superior drug-like properties for oncology and beyond.

Challenges and Opportunities in the Synthesis and Development of Novel Derivatives

However, these challenges create opportunities for innovation in synthetic chemistry. There is a continuous effort to develop more efficient, one-pot, or environmentally friendly synthetic methods for benzimidazole derivatives. researchgate.net The opportunity lies in the significant value that fluorination adds to the molecule; the enhanced biological activity often justifies the synthetic complexity. nih.gov Furthermore, the development of a robust synthetic platform for this compound would enable the rapid generation of a library of novel derivatives for high-throughput screening, accelerating the discovery of new bioactive compounds. The study of how fluorine atoms influence crystal packing through hydrogen bonds and C–F…π interactions can also guide the design of solid-state materials with desired properties. mdpi.com

Emerging Research Directions and Interdisciplinary Applications

The future of the this compound scaffold extends beyond its current applications. Emerging research points to several exciting new directions. One of the most promising areas is in combating antimicrobial resistance. Recently, 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of the PqsR quorum sensing receptor in Pseudomonas aeruginosa, a pathogen of high clinical concern. acs.org By disrupting bacterial communication rather than killing the cells directly, these compounds can reduce virulence and biofilm formation, offering a novel adjuvant therapy to be used with traditional antibiotics. nih.govacs.org

Beyond medicine, fluorinated benzimidazoles are being explored for applications in materials science. Their unique electronic properties and ability to form stable, ordered structures through intermolecular interactions make them candidates for the development of advanced materials, such as organic light-emitting diodes (OLEDs) or specialized polymers. mdpi.comresearchgate.net The systematic synthesis of various fluorinated benzimidazoles provides a set of bench compounds to study structure-property relationships, which is crucial for designing materials with tailored functions. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with carbonyl compounds under acidic or catalytic conditions. For example, modifying substituents on the imidazole ring (e.g., fluorine or methyl groups) can alter reaction kinetics. Studies show that using nano-SiO₂ as a catalyst enhances regioselectivity and reduces side reactions (e.g., dimerization) by stabilizing intermediates . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (80–120°C) are critical for optimizing yields. Evidence from analogous benzimidazole syntheses highlights the importance of stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) to minimize unreacted starting materials .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar benzimidazole rings with deviations <0.03 Å) to confirm substitution patterns .
  • NMR : ¹H and ¹³C NMR identify fluorine coupling (e.g., ¹⁹F-¹H splitting in aromatic regions) and methyl group integration .
  • FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C vibrations) validate the imidazole core .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and vibrational properties of this compound?

Answer: Hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and vibrational modes. Studies on analogous compounds show that fluorine substituents lower the HOMO energy by 0.3–0.5 eV, enhancing electrophilicity . Exact exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Coupling DFT with molecular dynamics simulations can model solvent effects on reactivity .

Q. How do structural modifications (e.g., fluorine/methyl groups) affect biological activity, and how can contradictions in experimental data be resolved?

Answer:

  • Substituent effects : Fluorine increases lipophilicity (logP by ~0.5 units) and metabolic stability, while methyl groups enhance steric hindrance, altering binding to targets like EGFR . For example, 2-methyl substitution in benzimidazoles improves kinase inhibition by 30–50% compared to unsubstituted analogs .
  • Resolving contradictions : Compare in-silico docking (e.g., AutoDock Vina) with experimental IC₅₀ values. Discrepancies may arise from assay conditions (e.g., pH affecting protonation states) or crystallographic vs. solution-phase conformations .

Q. What methodologies are used to evaluate pharmacokinetic (ADMET) properties and toxicity of this compound derivatives?

Answer:

  • In-vitro assays : Cytochrome P450 inhibition (e.g., CYP3A4), Ames test for mutagenicity, and Caco-2 permeability studies .
  • In-silico tools : SwissADME predicts bioavailability (e.g., >80% intestinal absorption) and blood-brain barrier penetration. ProTox-II models hepatotoxicity (e.g., LD₅₀ >500 mg/kg) .
  • Contradictions : Cross-validate computational predictions with zebrafish embryo toxicity assays to address false positives .

Q. How do substituents influence the catalytic or curing activity of imidazole derivatives in materials science applications?

Answer: Electron-withdrawing groups (e.g., -F) reduce nucleophilicity, delaying epoxy resin curing kinetics by 20–40% compared to methyl groups. Differential scanning calorimetry (DSC) measures activation energy (Eₐ) shifts (e.g., 60–80 kJ/mol for fluorinated vs. 50–70 kJ/mol for methylated derivatives) . Thermogravimetric analysis (TGA) confirms thermal stability up to 250°C for fluorinated analogs, making them suitable for high-temperature composites .

Q. What strategies address contradictions in computational vs. experimental binding affinity data for benzimidazole-based inhibitors?

Answer:

  • Ensemble docking : Test multiple ligand conformations (e.g., 10–20 poses) to account for protein flexibility .
  • Solvent corrections : Include implicit solvent models (e.g., PBSA/GBSA) in free energy calculations to improve correlation with experimental ΔG values .
  • MD refinement : Run 50–100 ns molecular dynamics simulations to identify stable binding modes not captured in static docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.